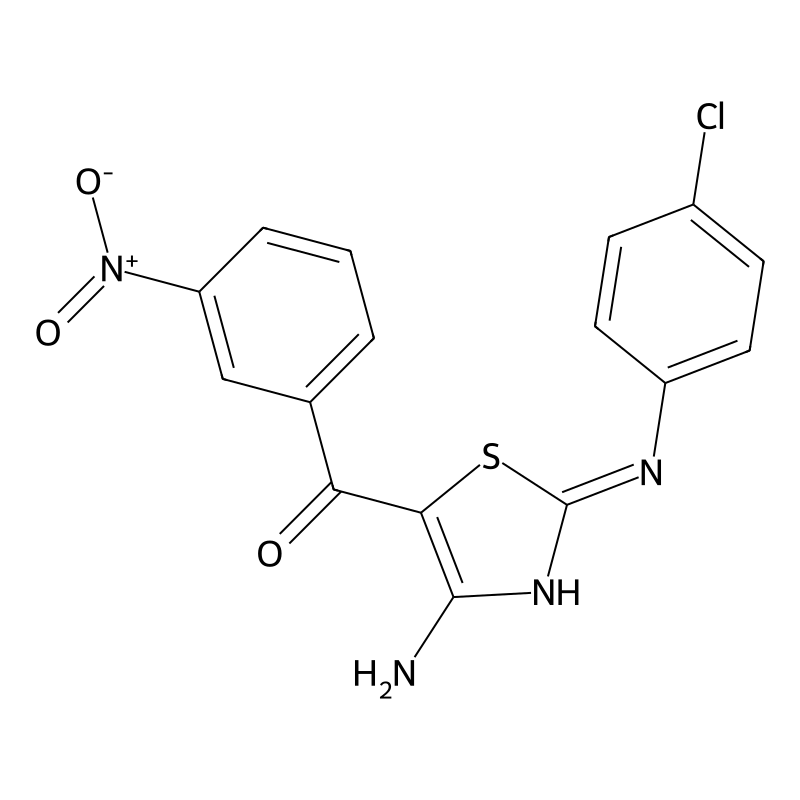

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine is a heterocyclic compound characterized by a thiazole ring substituted with a 4-chlorophenyl group and a 3-nitrobenzoyl moiety. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both chlorophenyl and nitrobenzoyl groups enhances its potential as a pharmacological agent, making it a subject of interest in drug discovery and development.

The chemical reactivity of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine can be attributed to the functional groups present in its structure. It is involved in various types of reactions:

- Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

- Reduction: Reduction processes may convert the nitro group into an amine, enhancing its biological activity.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the phenyl and thiazole rings, allowing for further functionalization.

These reactions can be facilitated using common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine exhibits notable biological activities. Compounds with similar structures have demonstrated:

- Antimicrobial properties: Many thiazole derivatives show effectiveness against various bacterial strains.

- Anticancer activity: Research indicates that thiazole compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral effects: Some derivatives have been identified as potential inhibitors of viral replication.

The specific biological activities of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine warrant further investigation to elucidate its mechanisms of action.

The synthesis of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine typically involves multi-step synthetic routes. Common methods include:

- Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Substitution Reactions: The introduction of the 4-chlorophenyl and 3-nitrobenzoyl groups can be accomplished via electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.

These methods often require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine has several applications across various fields:

- Medicinal Chemistry: Its potential as an antimicrobial or anticancer agent makes it valuable in drug development.

- Agriculture: Compounds with similar structures are explored for use as agrochemicals due to their biological activity against pests and pathogens.

- Material Science: The unique properties of thiazole derivatives allow their use in developing new materials with specific functionalities.

Interaction studies involving N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine focus on its binding affinity with biological targets. These studies can include:

- Molecular Docking: Computational methods to predict how the compound interacts with enzymes or receptors.

- In Vitro Assays: Laboratory experiments to assess the biological effects on cell lines or microbial cultures.

Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine. These include:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Structure | Contains a thiadiazole ring; exhibits antimicrobial properties. |

| N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine | Structure | Features a triazole ring; known for anticancer activity. |

| 2-(3-(4-Chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Structure | Combines pyridazine and thiazole; shows potential in treating inflammation. |

Uniqueness: The distinct combination of both chlorophenyl and nitrobenzoyl groups in N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine sets it apart from these analogs. This unique substitution pattern contributes to its specific chemical reactivity and biological activity profile.

Thiazole chemistry traces its origins to the late 19th century, when Arthur Rudolf Hantzsch and Julius Heinrich Weber first synthesized thiazole derivatives. Their pioneering work established the Hantzsch thiazole synthesis, a cyclization reaction involving α-haloketones and thioamides. This method laid the foundation for modern thiazole synthesis, enabling the creation of diverse derivatives.

Key Developments in Thiazole Synthesis:

The evolution of synthetic strategies reflects the demand for efficient routes to thiazole-based bioactive molecules. Modern approaches, such as one-pot multicomponent reactions, emphasize simplicity and scalability, particularly for hybrid compounds.

Significance of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine in Chemical Research

This compound’s significance lies in its structural complexity and potential applications in drug discovery. The thiazole core provides aromatic stability, while the substituents (4-chlorophenyl and 3-nitrobenzoyl) modulate electronic and steric properties, influencing reactivity and bioavailability.

Structural Features and Reactivity:

- 4-Chlorophenyl Group: Enhances lipophilicity, potentially improving membrane permeability.

- 3-Nitrobenzoyl Moiety: Electron-withdrawing nitro group increases electrophilicity, facilitating nucleophilic substitution reactions.

Biological Relevance:

Thiazole derivatives are widely studied for:

- Antimicrobial Activity: Inhibition of bacterial enzymes via sulfur-nitrogen interactions.

- Anticancer Potential: Interference with DNA replication or protein kinases.

- Anti-inflammatory Properties: Inhibition of cyclooxygenase (COX) enzymes.

While direct studies on this compound are limited, analogous thiazole derivatives (e.g., meloxicam, thiabendazole) demonstrate these pharmacological profiles.

Positioning Within Heterocyclic Chemistry Framework

Thiazoles occupy a central role in heterocyclic chemistry due to their aromaticity and synthetic accessibility. Their electronic structure, governed by π-electron delocalization, distinguishes them from other azoles like imidazoles and oxazoles.

Comparative Analysis of Heterocycles:

| Heterocycle | Atmos Formula | Aromaticity | Key Applications |

|---|---|---|---|

| Thiazole | C3H3NS | Moderate | Pharmaceuticals, dyes |

| Imidazole | C3H4N2 | High | Antifungal agents, catalysts |

| Oxazole | C3H3NO | Low | Peptidomimetics, ligands |

Thiazoles’ intermediate aromaticity balances stability and reactivity, making them ideal scaffolds for drug design. The inclusion of electron-withdrawing groups (e.g., nitro) further enhances their utility in targeted therapies.

Historical Synthetic Approaches

The synthesis of thiazole derivatives has evolved significantly since the late 19th century, with several foundational methods establishing the framework for modern synthetic approaches. The earliest documented synthesis of thiazole compounds dates back to 1887 with the development of the Hantzsch thiazole synthesis by German chemist Arthur Hantzsch [1]. This pioneering method involved the condensation of α-haloketones with thioamides, establishing the fundamental approach that continues to be widely used today.

The Hantzsch thiazole synthesis remains the most prominent historical method for constructing thiazole rings [2] [3]. This classical approach utilizes the nucleophilic nature of sulfur in thioamides to attack α-haloketones, followed by cyclization to form the thiazole ring system. The reaction typically proceeds under mild conditions with yields ranging from 60-95%, making it a reliable method for thiazole synthesis [4]. The mechanism involves initial nucleophilic substitution at the α-position of the haloketone, followed by intramolecular cyclization and aromatization to yield the final thiazole product.

Another significant historical method is the Cook-Heilbron synthesis, developed in the early 20th century around 1926 [3] [5]. This method employs α-aminonitriles and carbon disulfide as starting materials, providing access to 5-aminothiazoles through a different mechanistic pathway. The Cook-Heilbron synthesis typically requires elevated temperatures (80-150°C) and extended reaction times (4-12 hours), with yields ranging from 40-80% [6] [7].

The Herz synthesis, developed in the 1920s, represents another classical approach utilizing thioacetamides and ethyl chloroacetate as key reagents [8]. This method has been particularly useful for preparing specific thiazole derivatives, though it generally requires more stringent reaction conditions compared to the Hantzsch method.

Early researchers such as Ganapathi and Venkataraman conducted comprehensive studies in the 1940s, evaluating various synthetic methods for thiazole derivatives unsubstituted at position 2 [6]. Their work at the Haffkine Institute established important precedents for systematic comparison of synthetic methodologies, including detailed analysis of reaction conditions, yields, and product purity.

Historical synthetic approaches typically suffered from several limitations including harsh reaction conditions, extended reaction times, limited functional group tolerance, and the use of toxic solvents. These classical methods, while foundational, often required temperatures exceeding 100°C and reaction times extending to 24 hours, making them less suitable for modern synthetic applications requiring efficiency and environmental sustainability.

Contemporary Synthetic Routes

Modern synthetic approaches for thiazole derivatives have evolved to address the limitations of classical methods, incorporating advanced technologies and green chemistry principles. Contemporary routes emphasize efficiency, selectivity, and environmental compatibility while maintaining high yields and broad substrate scope.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent a significant advancement in thiazole synthesis, offering improved efficiency and reduced environmental impact. These reactions combine multiple reactants in a single vessel to generate complex thiazole derivatives without the need for intermediate isolation.

The chemoenzymatic multicomponent synthesis developed by Zheng and colleagues represents a breakthrough in sustainable thiazole synthesis [9] [10]. This method employs trypsin from porcine pancreas as a biocatalyst, achieving remarkable yields of up to 94% under mild conditions (45°C, 7 hours). The reaction utilizes secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates as starting materials, demonstrating excellent substrate tolerance across different amine derivatives.

Multicomponent reactions with arylglyoxals have emerged as powerful tools for constructing trisubstituted thiazoles [11] [12]. These reactions typically involve the condensation of arylglyoxals, thiobenzamides, and various nucleophiles in acetic acid at elevated temperatures (90°C). The method provides access to fully substituted thiazoles in excellent yields (70-90%) with short reaction times, making it particularly attractive for library synthesis.

The tribromoisocyanuric acid-promoted method represents another significant advancement, enabling one-pot telescoped synthesis from β-keto esters and thioureas [13]. This approach utilizes tribromoisocyanuric acid for α-monohalogenation of β-keto esters, followed by cyclization with thioureas in the presence of DABCO, achieving yields up to 87%.

Step-wise Synthesis Protocols

Contemporary step-wise synthesis protocols have been designed to provide greater control over reaction outcomes and enable access to complex thiazole architectures through sequential transformations.

Continuous flow synthesis has revolutionized step-wise thiazole preparation by enabling precise control of reaction parameters and enabling telescoped multi-step sequences [14] [15]. The automated multistep continuous flow synthesis developed by Pagano and colleagues demonstrates the power of this approach, achieving complex thiazole derivatives in reaction times less than 15 minutes with yields of 38-82% over three chemical steps without isolation of intermediates.

Sequential C-H functionalization protocols have been developed for programmed synthesis of arylthiazoles [16]. This approach enables access to all possible arylthiazole substitution patterns (2-aryl, 4-aryl, 5-aryl, 2,4-diaryl, 2,5-diaryl, 4,5-diaryl, and 2,4,5-triaryl) from unfunctionalized thiazole platforms through palladium or nickel-catalyzed sequential coupling reactions.

Modular synthesis approaches utilizing cascade protocols have been developed for accessing both thiazoline and thiazole derivatives [17]. These methods employ hexafluoroisopropanol as a green solvent and promoter, enabling mild reaction conditions and eliminating the need for work-up and column purification.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating thiazole formation while maintaining high yields and selectivity. This technology offers several advantages including reduced reaction times, improved energy efficiency, and enhanced reaction control.

Microwave-assisted Hantzsch synthesis has been extensively developed for rapid thiazole preparation [18] [19]. The method typically employs microwave irradiation at 80-200°C for 5-30 minutes, achieving yields of 75-92%. The use of microwave heating enables precise temperature control and rapid heating, significantly reducing reaction times compared to conventional heating methods.

Solvent-free microwave synthesis represents an environmentally benign approach, eliminating the need for organic solvents while maintaining high efficiency [20] [21]. These methods typically achieve yields of 85-95% in reaction times of 4-8 minutes, demonstrating the power of microwave activation for green synthesis.

Microwave-assisted multicomponent reactions have been developed for complex thiazole synthesis [22]. These methods combine microwave heating with biocatalysis, achieving yields up to 90% within 60 minutes using minimal catalyst amounts (5 mg of nano-NiFe2O4).

Green Chemistry Applications in Synthesis

The application of green chemistry principles to thiazole synthesis has become increasingly important, driven by environmental concerns and sustainability requirements. Modern green approaches focus on reducing waste, eliminating toxic reagents, and utilizing renewable resources.

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents [23] [24]. The use of L-proline and ethylene glycol mixtures enables thiazole synthesis under eco-friendly conditions, achieving yields of 20-75% at 130°C for one hour. These solvents offer advantages including low toxicity, biodegradability, and recyclability.

Ultrasound-mediated synthesis provides an energy-efficient alternative to conventional heating methods [25] [26]. Ultrasonic irradiation at 70 kHz enables thiazole synthesis at ambient temperature with reaction times of 20-35 minutes, achieving yields of 70-90%. This approach offers advantages including reduced energy consumption and elimination of high-temperature requirements.

Green catalyst systems have been developed to replace toxic and expensive transition metal catalysts [27] [26]. Iron oxide nanoparticles supported on various materials have shown excellent catalytic activity for thiazole synthesis, achieving yields of 80-90% with minimal catalyst loading and easy recovery.

Mechanochemical synthesis represents an emerging green approach utilizing mechanical force to promote chemical reactions [25] [26]. This solvent-free method enables thiazole synthesis through grinding techniques, eliminating the need for solvents and reducing environmental impact.

Biocatalytic approaches utilizing enzymes offer highly selective and environmentally friendly synthetic routes [9] [10]. Trypsin-catalyzed reactions achieve excellent yields (80-94%) under mild conditions while demonstrating broad substrate tolerance and eliminating the need for toxic reagents.

Purification and Characterization Techniques

The purification and characterization of thiazole derivatives requires specialized techniques to ensure high purity and structural confirmation. Modern analytical methods provide comprehensive characterization capabilities for complex thiazole structures.

Purification Methods

Recrystallization remains the primary purification method for thiazole derivatives, typically achieving purities of 85-95% with yield recoveries of 70-90% [28] [29]. The choice of recrystallization solvent is critical, with common solvents including ethanol, methanol, and aqueous systems. For specialized applications, electrolyte salt-assisted crystallization has been developed, particularly for compounds like 5-hydroxymethyl thiazole, achieving high purity through controlled temperature programs.

Column chromatography provides high-resolution separation for complex thiazole mixtures, achieving purities of 95-99% with yield recoveries of 80-95% [30]. Modern techniques employ various stationary phases including silica gel, alumina, and specialized reverse-phase materials. Gradient elution systems using ethyl acetate-hexane or methanol-water mixtures are commonly employed.

Preparative high-performance liquid chromatography represents the gold standard for final purification, achieving purities exceeding 99% with yield recoveries of 85-95% [14] [15]. This technique is particularly valuable for complex thiazole derivatives requiring pharmaceutical-grade purity.

Vacuum distillation serves as an effective purification method for volatile thiazole compounds, achieving purities of 90-98% with yield recoveries of 60-85% [28] [29]. Special attention must be paid to thermal stability, as some thiazole derivatives are prone to decomposition at elevated temperatures.

Characterization Techniques

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for thiazole derivatives. Proton NMR spectroscopy (300-500 MHz) reveals characteristic thiazole ring protons at 7.4-8.9 ppm, while carbon-13 NMR spectroscopy (75-125 MHz) shows thiazole carbons at 165-170 ppm. Two-dimensional NMR techniques including COSY and NOESY provide detailed structural information for complex derivatives.

Fourier-transform infrared spectroscopy enables functional group identification through characteristic absorption bands. The C=N stretch typically appears at 1600-1650 cm⁻¹, while C-S and C-N stretches provide additional structural information. Modern FT-IR instruments operating in the 400-4000 cm⁻¹ range provide high-resolution spectra for detailed analysis.

Mass spectrometry confirms molecular weights and provides fragmentation patterns for structural elucidation. High-resolution mass spectrometry achieves accuracy within ±5 ppm, enabling exact molecular formula determination. Electrospray ionization and atmospheric pressure chemical ionization are commonly employed ionization techniques.

X-ray crystallography provides definitive three-dimensional structure determination for crystalline thiazole derivatives [30]. Single-crystal X-ray diffraction reveals bond lengths, bond angles, and intermolecular interactions, providing insights into solid-state packing and potential biological activity.

Fluorescence spectroscopy has emerged as a valuable tool for characterizing thiazole derivatives with photophysical properties [11]. Many thiazole compounds exhibit intrinsic fluorescence, enabling sensitive detection and quantification. Quantum yield measurements provide information about photophysical efficiency and potential applications in materials science.